cis-6-Nonenal

Description

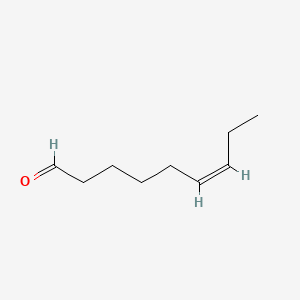

(Z)-non-6-enal is a monounsaturated fatty aldehyde that is (3Z)-non-3-ene which is carrying an oxo group at position 1. It has a role as a plant metabolite. It is a monounsaturated fatty aldehyde, an olefinic compound and a medium-chain fatty aldehyde.

Structure

3D Structure

Properties

CAS No. |

2277-19-2 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

non-6-enal |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3 |

InChI Key |

RTNPCOBSXBGDMO-UHFFFAOYSA-N |

SMILES |

CCC=CCCCCC=O |

Isomeric SMILES |

CC/C=C\CCCCC=O |

Canonical SMILES |

CCC=CCCCCC=O |

density |

0.843-0.855 (20°) |

Other CAS No. |

2277-19-2 |

physical_description |

Liquid colourless to pale yellow liquid with a melon-like odou |

Pictograms |

Irritant |

solubility |

soluble in alcohol, essential oils; insoluble in wate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis-6-Nonenal: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6-Nonenal, a monounsaturated fatty aldehyde, is a significant volatile organic compound recognized for its characteristic aroma, reminiscent of melons and cucumbers.[1][2][3] It is a key flavor component in various fruits and vegetables and has garnered interest in the flavor and fragrance industries.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, aimed at professionals in research, science, and drug development.

Chemical Structure and Identification

This compound is systematically named (Z)-non-6-enal according to IUPAC nomenclature.[5] The "cis" or "(Z)" designation indicates the stereochemistry of the double bond between the sixth and seventh carbon atoms, where the substituent groups are on the same side of the double bond.

| Identifier | Value |

| IUPAC Name | (Z)-non-6-enal[5] |

| SMILES String | CC/C=C\CCCCC=O[5][6] |

| InChI | 1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3-[5][7] |

| InChIKey | RTNPCOBSXBGDMO-ARJAWSKDSA-N[5][7] |

| CAS Number | 2277-19-2[1][8] |

| Molecular Formula | C9H16O[5][8] |

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Weight | 140.22 g/mol | [7][9][10] |

| Boiling Point | 87 °C at 19 mmHg; 62-63 °C at 2 mmHg | [2][7][8] |

| Melting Point | -28 °C (estimate) | [3] |

| Density | 0.841 g/mL at 25 °C; 0.845 - 0.855 g/mL at 20 °C | [2][7][11] |

| Refractive Index | n20/D 1.442 | [2][7] |

| Water Solubility | Not miscible or difficult to mix; 0.63 g/L | [2][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [12] |

Experimental Protocols

Laboratory Synthesis of this compound

Two primary methods for the laboratory synthesis of this compound have been reported:

Method 1: Catalytic Hydrogenation

This is a common method for the synthesis of cis-alkenes.

-

Step 1: Acetal (B89532) Formation: 6-nonynal is first protected as its diethyl acetal. This is achieved by reacting 6-nonynal with ethanol (B145695) in the presence of an acid catalyst.

-

Step 2: Catalytic Hydrogenation: The resulting 6-nonynal diethyl acetal undergoes catalytic hydrogenation. A Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is typically used to ensure the selective reduction of the alkyne to a cis-alkene.

-

Step 3: Hydrolysis: The this compound diethyl acetal is then hydrolyzed using an aqueous acid to remove the acetal protecting group and yield the final product, this compound.[1][2]

Method 2: Grignard Reaction

This method builds the carbon skeleton through a Grignard reaction.

-

Step 1: Bromination: 5-octene-1-ol is brominated to replace the hydroxyl group with a bromine atom.

-

Step 2: Grignard Reagent Formation: The resulting bromo-octene is reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent.

-

Step 3: Reaction with Triethyl Orthoformate: The Grignard reagent is then treated with triethyl orthoformate.

-

Step 4: Hydrolysis: The intermediate is hydrolyzed in an acidic workup to produce this compound.[8]

Biological Information and Potential Applications

This compound is a naturally occurring compound found in various plants, most notably in muskmelon and cucumber.[2] Its biosynthesis is believed to originate from γ-linolenic acid through the action of lipoxygenase, which forms a hydroperoxide intermediate. This intermediate is then cleaved by a hydroperoxide lyase to yield the aldehyde.[8]

Recent in-silico studies have suggested that this compound may possess anti-methanogenic properties, indicating its potential application in reducing methane (B114726) emissions in ruminants.[9] Further research is required to validate these findings in vivo.

Visualizations

Biosynthesis Pathway of this compound

References

- 1. ScenTree - (Z)-6-Nonenal (CAS N° 2277-19-2) [scentree.co]

- 2. This compound | 2277-19-2 [chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (Z)-6-nonenal, 2277-19-2 [thegoodscentscompany.com]

- 5. This compound | C9H16O | CID 5362720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]

- 7. cis-6-ノネナール ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. 6-Nonenal - Wikipedia [en.wikipedia.org]

- 9. 顺-6-壬烯醛 ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 10. 6-Nonenal, (Z)- [webbook.nist.gov]

- 11. This compound [ventos.com]

- 12. This compound = 95 , FG 2277-19-2 [sigmaaldrich.com]

An In-depth Technical Guide on the Biosynthesis of (Z)-Non-6-enal

For: Researchers, scientists, and drug development professionals.

Abstract

(Z)-non-6-enal is a C9 aldehyde that contributes significantly to the characteristic fresh, green aroma of many fruits and vegetables, notably melons and cucumbers.[1] Its biosynthesis is a product of the lipoxygenase (LOX) pathway, a crucial metabolic route in plants for producing signaling molecules and defense compounds. This technical guide provides a comprehensive overview of the (Z)-non-6-enal biosynthesis pathway, detailing the enzymatic steps, substrate specificity, and relevant kinetic data. Furthermore, it offers detailed experimental protocols for the key enzymes involved and for the quantification of the final product. This document is intended to serve as a valuable resource for researchers in the fields of plant biochemistry, flavor chemistry, and drug development who are investigating this pathway for various applications.

Introduction

The lipoxygenase (LOX) pathway is a metabolic cascade initiated by the dioxygenation of polyunsaturated fatty acids (PUFAs).[2][3] This pathway leads to the formation of a diverse array of bioactive compounds known as oxylipins, which are involved in plant growth, development, and responses to biotic and abiotic stress.[2][4] Among the products of this pathway are volatile C6 and C9 aldehydes, which are major contributors to the "green leaf volatile" profile of many plants.[5][6] (Z)-non-6-enal, a C9 aldehyde, is a key aroma compound in several fruits, including muskmelon.[7] Understanding its biosynthetic pathway is crucial for applications in the food and fragrance industries, as well as for elucidating its role in plant physiology and defense.

The (Z)-Non-6-enal Biosynthesis Pathway

The biosynthesis of (Z)-non-6-enal is a two-step enzymatic process involving the sequential action of 9-lipoxygenase (9-LOX) and 9-hydroperoxide lyase (9-HPL).[6][8] The primary substrate for this pathway is thought to be γ-linolenic acid (GLA, 18:3 n-6).[7]

Step 1: Dioxygenation by 9-Lipoxygenase (9-LOX)

The pathway is initiated by the enzyme 9-lipoxygenase, which catalyzes the stereospecific insertion of molecular oxygen into γ-linolenic acid at the C-9 position. This reaction forms 9-hydroperoxy-γ-linolenic acid (9-HPOT).[4][9] Plant lipoxygenases are non-heme iron-containing enzymes that exhibit high regio- and stereospecificity.[10] Several isoforms of LOX exist in plants, with 9-LOXs specifically producing 9-hydroperoxides.[6]

Step 2: Cleavage by 9-Hydroperoxide Lyase (9-HPL)

The 9-hydroperoxy-γ-linolenic acid intermediate is then cleaved by the enzyme 9-hydroperoxide lyase.[8] HPLs are members of the cytochrome P450 family (CYP74).[9] The 9-HPL specifically cleaves the C-C bond between the C-9 and C-10 positions of the fatty acid hydroperoxide. This cleavage results in the formation of two products: (Z)-non-6-enal and 9-oxononanoic acid.[8]

The following diagram illustrates the core biosynthetic pathway:

Quantitative Data

Quantitative data on the enzymatic kinetics and product yield of the (Z)-non-6-enal biosynthesis pathway are essential for understanding its efficiency and regulation. While specific data for 9-LOX with γ-linolenic acid is limited, data from related enzymes and substrates provide valuable insights.

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| 9-Lipoxygenase (LOX) | Linoleic Acid | 0.131 ± 0.019 mM | 42.37 ± 3.32 units/mg protein/min | Durum Wheat | [8] |

| γ-Linolenic Acid | Data not available | Data not available | - | ||

| 9-Hydroperoxide Lyase (HPL) | 9-HPOD | Data not available | Data not available | Almond | [3] |

| 9-HPOT | Data not available | Data not available | Almond | [3] |

Table 1: Kinetic parameters of enzymes in the (Z)-non-6-enal biosynthesis pathway. Note the absence of specific data for γ-linolenic acid as a substrate for 9-LOX.

| Plant | Compound | Concentration Range (µg/kg FW) | Reference |

| Melon (Cucumis melo) | (Z)-6-Nonenal | > 50 | [11] |

| Watermelon (Citrullus lanatus) | (Z)-6-Nonenal | 2.0 - 11.3% of total volatiles | [12] |

Table 2: Quantitative analysis of (Z)-6-nonenal (a closely related isomer) in melon and watermelon.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the (Z)-non-6-enal biosynthesis pathway.

9-Lipoxygenase (9-LOX) Activity Assay

This protocol is adapted for the use of γ-linolenic acid as a substrate and is based on the spectrophotometric method that measures the formation of conjugated dienes.

Materials:

-

γ-linolenic acid

-

Tween 20

-

Sodium hydroxide (B78521) (NaOH)

-

Boric acid buffer (0.2 M, pH 9.0)

-

Enzyme extract (plant tissue homogenate)

-

UV-Vis Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of γ-linolenic acid by dissolving it in a minimal amount of ethanol (B145695) and then emulsifying it in water with Tween 20. Adjust the pH to 9.0 with NaOH.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing boric acid buffer and the γ-linolenic acid substrate solution. The final substrate concentration should be varied for kinetic studies.

-

Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme extract to the reaction mixture.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes. The formation of the hydroperoxide results in a conjugated diene system that absorbs light at this wavelength.

-

Calculation of Activity: Calculate the enzyme activity based on the initial rate of the reaction, using the molar extinction coefficient for the hydroperoxide (ε = 25,000 M⁻¹ cm⁻¹).

9-Hydroperoxide Lyase (9-HPL) Activity Assay

This protocol measures the activity of 9-HPL by monitoring the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.[3]

Materials:

-

9-hydroperoxy-γ-linolenic acid (9-HPOT) (prepared enzymatically using 9-LOX)

-

Sodium phosphate (B84403) buffer (50 mM, pH 6.5)

-

Enzyme extract

-

UV-Vis Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare the 9-HPOT substrate by incubating γ-linolenic acid with a purified 9-LOX enzyme. The hydroperoxide can be extracted and purified using solid-phase extraction.

-

Reaction Mixture: In a quartz cuvette, add the sodium phosphate buffer and the enzyme extract.

-

Initiate Reaction: Start the reaction by adding a known concentration of the 9-HPOT substrate.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 234 nm for 3-5 minutes.

-

Calculation of Activity: Calculate the enzyme activity based on the initial rate of decrease in absorbance, using the molar extinction coefficient of the hydroperoxide.

Quantification of (Z)-Non-6-enal by SPME-GC-MS

This protocol details the extraction and quantification of (Z)-non-6-enal from plant tissue using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[5]

Materials:

-

Plant tissue (e.g., melon fruit pulp)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-octanol)

-

20 mL headspace vials with septa

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh plant tissue. Place the homogenate into a headspace vial. Add NaCl to increase the ionic strength and the internal standard.

-

HS-SPME Extraction: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace. Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

-

GC-MS Analysis: Retract the fiber and immediately inject it into the GC inlet for thermal desorption of the analytes.

-

Chromatography: Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). Use a temperature program to achieve good separation.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-350).

-

Quantification: Identify (Z)-non-6-enal based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with authentic standards.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cucumber Cotyledon Lipoxygenase during Postgerminative Growth. Its Expression and Action on Lipid Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. The effects of different rootstocks on aroma components, activities and genes expression of aroma-related enzymes in oriental melon fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pan-Genome Identification and Expression Analysis of Lipoxygenase Genes in Cucumber [mdpi.com]

- 7. SUBSTRATE SPECIFICITY EFFECTS OF LIPOXYGENASE PRODUCTS AND INHIBITORS ON SOYBEAN LIPOXYGENASE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

The Enigmatic Aroma of Green: A Technical Guide to the Natural Occurrence of cis-6-Nonenal in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-6-Nonenal, a volatile unsaturated aldehyde, is a key contributor to the characteristic fresh, green, and often fruity aromas of many commercially important plants, including cucumbers, melons, and tomatoes.[1][2][3][4] Beyond its sensory significance, emerging research points towards the involvement of this compound and other volatile aldehydes in plant defense and stress signaling pathways.[5][6][7] This technical guide provides an in-depth exploration of the natural occurrence of this compound in the plant kingdom, its biosynthesis via the lipoxygenase (LOX) pathway, and detailed methodologies for its extraction, identification, and quantification. This document is intended to serve as a comprehensive resource for researchers in plant science, natural product chemistry, and drug development seeking to understand and harness the properties of this potent volatile compound.

Natural Occurrence and Quantitative Data

This compound is a significant component of the volatile organic compound (VOC) profile in a variety of plant species, where it contributes to their distinctive aromas. It is particularly well-known for imparting the characteristic melon-like scent.[3][8] The concentration of this compound can vary significantly between different plant species, cultivars, and even within different tissues of the same plant. The following tables summarize quantitative data on the occurrence of this compound in selected plants.

Table 1: Quantitative Occurrence of this compound in Cucumber (Cucumis sativus)

| Cucumber Cultivar/Part | Concentration (µg/kg fresh weight) | Analytical Method | Reference |

| Fruit | Not explicitly quantified as this compound, but noted as a key aroma compound | GC-MS | [9] |

| Fruit | (E)-6-nonenal: 0.033–0.122 µg/g | GC-MS | [10] |

| Fruit | (Z)-6-nonenal gives melon-like notes | GC-MS | [9] |

Table 2: Quantitative Occurrence of this compound in Melon (Cucumis melo)

| Melon Cultivar/Part | Concentration (µg/kg fresh weight) | Analytical Method | Reference |

| 28 breeding lines | Wide variation observed, specific values for this compound not isolated in the provided table | HS-SPME GC-MS | [11] |

| Honeydew | Key flavor compound, especially (Z)-6-nonenal | GC-MS | [12] |

| Fruit | Flavor component of muskmelon | Not specified | [3] |

Table 3: Quantitative Occurrence of this compound in Tomato (Solanum lycopersicum)

| Tomato Cultivar/Part | Observation | Analytical Method | Reference |

| Perkoz (treated with T. virens and B. cinerea) | Appearance of (Z)-6-nonenal | HS-GCxGC TOF-MS | |

| Remiz (treated with T. virens) | Appearance of (Z)-6-nonenal | HS-GCxGC TOF-MS | |

| Salad cultivars | Not a predominant VOC in the studied cultivars | GC-MS | [13] |

| Various cultivars | Not listed as a major contributor to aroma in these studies | GC-MS | [14] |

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

This compound, along with other C6 and C9 aldehydes and alcohols, is synthesized in plants through the lipoxygenase (LOX) pathway. This pathway is typically initiated in response to tissue damage, such as from herbivores or mechanical wounding. The key substrates for this pathway are polyunsaturated fatty acids, primarily linolenic acid and linoleic acid, which are released from cell membranes.

The biosynthesis of this compound proceeds through the following key steps:

-

Lipoxygenase (LOX) Action: Lipoxygenase enzymes introduce molecular oxygen into a polyunsaturated fatty acid substrate, such as linolenic acid, to form a fatty acid hydroperoxide.

-

Hydroperoxide Lyase (HPL) Cleavage: The fatty acid hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL), a cytochrome P450 enzyme. This cleavage results in the formation of a volatile C9 aldehyde, such as this compound, and a C9-oxo-acid.

The following diagram illustrates the biosynthesis of this compound from linolenic acid.

Caption: Biosynthesis of this compound via the Lipoxygenase Pathway.

Potential Role in Plant Signaling

Volatile organic compounds, including C6 and C9 aldehydes like this compound, are increasingly recognized for their role as signaling molecules in plant defense and stress responses.[5][6][7] These "green leaf volatiles" (GLVs) can act as airborne signals that prime neighboring plants for potential threats. While the specific signaling cascade initiated by this compound is an active area of research, a generalized pathway for volatile aldehyde signaling can be proposed.

Upon perception by a neighboring plant, likely through receptors on the cell surface, volatile aldehydes can trigger a cascade of intracellular events. This can include changes in cytosolic calcium ion concentrations ([Ca²⁺]cyt), the activation of protein kinases, and ultimately the induction of defense-related gene expression.[15]

The following diagram outlines a putative signaling pathway initiated by volatile aldehydes.

Caption: A proposed signaling cascade initiated by volatile aldehydes.

Experimental Protocols

Accurate identification and quantification of this compound in plant tissues require robust analytical methodologies. The two most common approaches are Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for volatile profiling and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization for targeted quantification of aldehydes.

Protocol for Volatile Analysis by HS-SPME-GC-MS

This method is ideal for identifying and semi-quantifying the profile of volatile compounds, including this compound, in a plant sample.

Experimental Workflow:

Caption: Workflow for the analysis of plant volatiles using HS-SPME-GC-MS.

Methodology:

-

Sample Preparation: Homogenize a known weight of fresh plant tissue (e.g., 0.5 g) and place it into a headspace vial.[4] An internal standard can be added for semi-quantification. To enhance the release of volatiles, a saturated NaCl solution can be added.[4]

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 5 minutes) to allow volatiles to equilibrate in the headspace.[4]

-

HS-SPME Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15 minutes) at the incubation temperature.[4]

-

Thermal Desorption and GC-MS Analysis: Insert the SPME fiber into the heated injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS). The adsorbed volatiles are thermally desorbed and separated on the GC column. The mass spectrometer is used for identification based on the mass spectra of the eluting compounds.

-

Data Analysis: Identify peaks by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries.

Protocol for Aldehyde Quantification by HPLC-UV with DNPH Derivatization

This method is suitable for the accurate quantification of aldehydes, including this compound, after their conversion to a more stable and UV-active derivative.

Experimental Workflow:

Caption: Workflow for the quantification of aldehydes by HPLC-UV.

Methodology:

-

Extraction: Extract the aldehydes from the plant material using a suitable solvent.

-

Derivatization: React the extracted aldehydes with a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium (e.g., acetonitrile (B52724) with a catalytic amount of acid).[16][17][18][19] This reaction forms stable 2,4-dinitrophenylhydrazone derivatives.

-

Sample Cleanup: Use solid-phase extraction (SPE) with a C18 cartridge to clean up the sample and concentrate the derivatives.[16]

-

HPLC-UV Analysis: Separate the DNPH derivatives using reversed-phase HPLC on a C18 column with a gradient elution of acetonitrile and water.[16][18] Detect the derivatives using a UV detector at approximately 360 nm.[16]

-

Quantification: Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with a certified standard of the this compound-DNPH derivative.

Conclusion

This compound is a vital component of the aroma profile of numerous plants and plays a multifaceted role that extends beyond sensory perception into the realm of plant communication and defense. A thorough understanding of its natural occurrence, biosynthesis, and the development of robust analytical methods are crucial for researchers aiming to modulate plant flavor, enhance crop resilience, and explore novel applications in drug development. The methodologies and data presented in this guide offer a solid foundation for future investigations into this fascinating and potent plant volatile.

References

- 1. scielo.br [scielo.br]

- 2. ars.usda.gov [ars.usda.gov]

- 3. (Z)-6-nonenal, 2277-19-2 [thegoodscentscompany.com]

- 4. HS–SPME combined with GC–MS and GC–O for characterization of key aroma-active compounds in fruity and grassy peppers (Capsicum chinense Jacq.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. bedoukian.com [bedoukian.com]

- 9. researchgate.net [researchgate.net]

- 10. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Flavor and Other Quality Traits of Tomato Cultivars Bred for Diverse Production Systems as Revealed in Organic Low-Input Management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. agilent.com [agilent.com]

- 18. agilent.com [agilent.com]

- 19. chromatographyonline.com [chromatographyonline.com]

The Role of cis-6-Nonenal as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-6-Nonenal, a C9 aldehyde, is a significant plant metabolite recognized for its role in the characteristic aroma of various fruits and vegetables, such as melons and cucumbers. Beyond its contribution to flavor profiles, this volatile organic compound (VOC) is a key player in plant defense mechanisms. As a member of the green leaf volatile (GLV) family, this compound is released upon tissue damage and acts as a signaling molecule, both locally and systemically, to activate defense responses against herbivores and pathogens. This technical guide provides an in-depth exploration of the biosynthesis, physiological roles, and signaling pathways of this compound in plants, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction

Plants have evolved sophisticated defense systems to counteract a myriad of biotic and abiotic stresses. A crucial component of this defense is the production and release of volatile organic compounds (VOCs), which can act as signaling molecules within the plant and in plant-to-plant communication. This compound, a monounsaturated fatty aldehyde, is a prominent member of the C9-aldehydes, a class of green leaf volatiles (GLVs) synthesized via the lipoxygenase (LOX) pathway. Its presence is notable in various plant species, including Artemisia capillaris, cucumber (Cucumis sativus), and muskmelon (Cucumis melo).[1][2][3] This document serves as a technical resource, detailing the current understanding of this compound's function as a plant metabolite, with a focus on its biosynthesis, its role in defense signaling, and the methodologies used to study it.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from polyunsaturated fatty acids, primarily γ-linolenic acid, through the lipoxygenase (LOX) pathway. This pathway is activated in response to cellular damage, such as herbivory or mechanical wounding. The process involves a two-step enzymatic cascade.

First, the enzyme lipoxygenase (LOX) catalyzes the dioxygenation of γ-linolenic acid, converting the alkene groups into hydroperoxides. Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves these hydroperoxides to produce cis-aldehydes, including this compound.[4] The rapid increase in this compound concentration upon cell lysis and exposure to air is a testament to the efficiency of this pathway.[4]

Biosynthesis of this compound via the Lipoxygenase Pathway.

Physiological Role of this compound in Plants

As a green leaf volatile, this compound plays a multifaceted role in plant physiology, primarily centered around defense and communication.

Direct and Indirect Plant Defense

The release of this compound upon tissue damage serves as a rapid defense mechanism. These volatiles can have direct antimicrobial properties, inhibiting the growth of invading pathogens at the wound site.[5] Furthermore, GLVs, including this compound, act as semiochemicals that can repel herbivores or attract natural enemies of the attacking herbivores, an indirect defense strategy.[5][6] For instance, plants damaged by caterpillars release GLVs that attract parasitic wasps, which then prey on the caterpillars.[5]

Plant-to-Plant Communication

This compound and other GLVs can act as airborne signals, warning neighboring plants of potential threats. Undamaged plants can perceive these volatile cues, leading to the priming or induction of their own defense responses in anticipation of an attack. This plant-to-plant communication can enhance the overall fitness of a plant community.

Signaling Pathway of this compound

The perception of this compound and other GLVs by plant cells initiates a complex signaling cascade that ultimately leads to the activation of defense-related genes. While the complete pathway is still under investigation, key components have been identified.

Upon perception, likely at the plasma membrane, an influx of calcium ions (Ca²⁺) into the cytosol is one of the earliest detectable events. This transient increase in cytosolic Ca²⁺ acts as a second messenger, triggering downstream signaling components.

Mitogen-activated protein kinase (MAPK) cascades are crucial for transducing the signal further. While the specific MAPK modules involved in this compound signaling are not fully elucidated, it is known that wounding and herbivory activate specific MAPKs, such as MPK3 and MPK6 in Arabidopsis. These kinases phosphorylate and activate downstream transcription factors.

Activated transcription factors, such as members of the WRKY family, then bind to specific cis-regulatory elements in the promoters of defense-related genes, leading to their transcription and the synthesis of defense compounds.

Simplified signaling pathway of this compound.

Quantitative Data

While extensive quantitative data for this compound's specific effects are still being gathered, the following table summarizes typical quantitative findings related to the lipoxygenase pathway and GLV production.

| Parameter | Plant/Tissue | Condition | Quantitative Finding | Reference |

| LOX Activity | Barley Flour | - | ~1.5 µmol min⁻¹ g⁻¹ | [7] |

| HPL Activity | Oat Flour | 13-HPOD substrate | ~1.5 µmol min⁻¹ g⁻¹ | [7] |

| HPL Activity | Soy Bean Flour | 13-HPOD substrate | ~4.5 µmol min⁻¹ g⁻¹ | [7] |

| This compound | Cucumber Fruit | - | Major volatile component | [8] |

Experimental Protocols

Extraction and Quantification of this compound by SPME-GC-MS

This protocol is adapted for the analysis of this compound from plant tissues like cucumber or melon.

Materials:

-

Solid-Phase Microextraction (SPME) device with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

-

Plant tissue (e.g., cucumber leaves or fruit)

-

Internal standard (e.g., nonanal-d18)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh plant tissue (e.g., 5 g) in a blender.

-

Headspace Vial Preparation: Transfer a precise amount of the homogenate (e.g., 2 g) into a 20 mL headspace vial. Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles. Spike with a known amount of the internal standard.

-

SPME Extraction: Immediately seal the vial. Place the vial in a heating block at a controlled temperature (e.g., 40°C). Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) with agitation.

-

GC-MS Analysis:

-

Injection: Retract the fiber and immediately insert it into the GC injection port, set at a high temperature (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes).

-

GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: A typical temperature program would be: start at 40°C for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 40-350.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the concentration based on the peak area relative to the internal standard.

Workflow for SPME-GC-MS analysis of this compound.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes from linoleic acid.

Materials:

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

-

Plant extract containing LOX

-

Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Linoleic acid substrate solution (10 mM)

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing sodium phosphate buffer and the plant extract.

-

Initiate Reaction: Add the linoleic acid substrate solution to the cuvette to start the reaction.

-

Measure Absorbance: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes). The rate of increase in absorbance is proportional to the LOX activity.

-

Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹ cm⁻¹). One unit of LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.

Materials:

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

-

Plant extract containing HPL

-

Potassium phosphate buffer (50 mM, pH 6.0)

-

Fatty acid hydroperoxide substrate solution (e.g., 13-hydroperoxy-linolenic acid, 100 µM)

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the potassium phosphate buffer and the hydroperoxide substrate.

-

Initiate Reaction: Add the plant extract to the cuvette to start the reaction.

-

Measure Absorbance: Immediately monitor the decrease in absorbance at 234 nm for a set period (e.g., 3-5 minutes). The rate of decrease in absorbance is proportional to the HPL activity.

-

Calculate Activity: Calculate the enzyme activity based on the rate of substrate consumption. One unit of HPL activity is often defined as the amount of enzyme that cleaves 1 µmol of hydroperoxide per minute.

Conclusion

This compound is a vital plant metabolite with dual roles in defining the organoleptic properties of fruits and vegetables and orchestrating plant defense responses. Its biosynthesis via the lipoxygenase pathway and its function as a signaling molecule in the green leaf volatile communication network highlight the intricate biochemical strategies plants employ for survival. The detailed methodologies and pathways presented in this guide offer a foundational resource for researchers and professionals aiming to further unravel the complexities of plant secondary metabolism and its potential applications in crop improvement and the development of novel bioactive compounds. Further research is warranted to fully elucidate the specific components of the this compound signaling cascade and to compile a more comprehensive quantitative dataset of its physiological effects.

References

- 1. Gene Expression and Transcription Factor Binding Tests Using Mutated-Promoter Reporter Lines | Springer Nature Experiments [experiments.springernature.com]

- 2. Label free quantitative proteomic analysis reveals the physiological and biochemical responses of Arabidopsis thaliana to cinnamon essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 5. Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium signaling in Arabidopsis - Wikipedia [en.wikipedia.org]

- 7. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Olfactory Characteristics of cis-6-Nonenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6-Nonenal, a monounsaturated fatty aldehyde, is a significant volatile organic compound found in a variety of natural sources, most notably in muskmelon and cucumber.[1][2] Its potent and distinct aroma profile makes it a molecule of great interest in the fields of flavor and fragrance chemistry, sensory science, and increasingly, in the study of olfactory signaling pathways. This technical guide provides an in-depth overview of the olfactory characteristics of this compound, including its sensory profile, detection thresholds, and the current understanding of its perception at the molecular level. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Sensory Profile and Olfactory Descriptors

This compound is characterized by a complex and powerful aroma profile. The primary descriptors consistently associated with this compound are melon, cucumber, green, and waxy .[3] Its scent is often described as fresh and reminiscent of watery cucumber-like nuances.[4] The perceived odor can also have secondary notes described as citrusy, fatty, and slightly aldehydic. The overall impression is one of intense freshness, which has led to its widespread use in the flavor and fragrance industry to impart natural-smelling fruity and green notes.[2][5]

Quantitative Olfactory Data

The potency of this compound as an odorant is reflected in its extremely low detection threshold. The following table summarizes the key quantitative data related to its olfactory characteristics.

| Parameter | Value | Medium | Reference(s) |

| Aroma Detection Threshold | 0.005 ppb | Not Specified | [1] |

| Taste Threshold | 25 ppm | Water | [1] |

| Taste Characteristics at 25 ppm | Green cucumber and melon with a waxy vegetative nuance | Water | [1] |

Experimental Protocols

The determination of olfactory characteristics such as detection thresholds and sensory profiles relies on a combination of instrumental and sensory analysis techniques. While the specific experimental protocol for the 0.005 ppb detection threshold of this compound is not detailed in publicly available literature, a generalized methodology based on standard practices in sensory science is outlined below.

Determination of Odor Detection Threshold via Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the lowest concentration of this compound that can be detected by a human sensory panel.

Methodology: A common method for determining the odor detection threshold of a volatile compound is Gas Chromatography-Olfactometry (GC-O) using the Aroma Extract Dilution Analysis (AEDA) technique.

Apparatus:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).

-

Capillary column suitable for the separation of volatile compounds (e.g., DB-5 or equivalent).

-

Syringe for manual injection or an autosampler.

-

A sensory panel of trained assessors.

Procedure:

-

Sample Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) at a known concentration. A series of stepwise dilutions (e.g., 1:2, 1:4, 1:8, etc.) of the stock solution is then prepared.

-

GC-O Analysis:

-

The GC is configured with appropriate temperature programming to ensure good separation of the analyte.

-

An aliquot of the most concentrated sample is injected into the GC. The effluent from the capillary column is split between the FID and the ODP.

-

A trained sensory panelist sniffs the effluent at the ODP and records the retention time and the perceived odor description for any detected aroma.

-

-

Aroma Extract Dilution Analysis (AEDA):

-

The analysis is repeated with progressively more dilute samples.

-

The panelists continue to sniff the effluent from each dilution until no odor can be detected at the retention time corresponding to this compound.

-

The last dilution at which the odor of this compound was detected is recorded.

-

-

Threshold Calculation: The odor detection threshold is calculated based on the concentration of this compound in the most dilute sample that was detected by the majority of the panelists. The result is typically expressed in parts per billion (ppb) or nanograms per liter of air.

Sensory Panel Evaluation for Odor Profile

Objective: To qualitatively describe the aroma characteristics of this compound.

Methodology: A descriptive sensory analysis is conducted with a trained sensory panel.

Procedure:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe odors. The panelists are trained on a range of standard aroma compounds to develop a common vocabulary for describing olfactory perceptions.

-

Sample Presentation: Samples of this compound are prepared at a concentration well above the detection threshold in an odorless medium (e.g., mineral oil or water). Samples are presented to the panelists in coded, identical containers.

-

Evaluation: Panelists individually assess the aroma of the sample and record all perceptible odor descriptors.

-

Data Analysis: The frequency of use for each descriptor is tabulated. The most frequently cited terms are used to construct the final odor profile of the compound.

Molecular Perception and Signaling Pathway

The perception of this compound, like other aldehydes, begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). A noteworthy aspect of aldehyde perception is the potential role of the hydrated form of the aldehyde, a geminal diol, in receptor activation.[6]

The binding of this compound (or its gem-diol form) to an OR initiates a downstream signaling cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain.

Mammalian Olfactory Signaling Pathway for Aldehydes

The following diagram illustrates the generally accepted signaling pathway for odorants that activate G-protein coupled olfactory receptors.

Caption: Mammalian olfactory signal transduction pathway for aldehydes.

Experimental Workflow for Olfactory Receptor Deorphanization

Identifying the specific olfactory receptor(s) that respond to a particular odorant like this compound is a process known as deorphanization. A common workflow for this is outlined below.

Caption: A typical experimental workflow for deorphanizing olfactory receptors.

Conclusion

This compound is a potent aroma compound with a distinct and desirable olfactory profile. Its extremely low detection threshold underscores its significance in the chemical senses. The perception of this compound is mediated by G-protein coupled olfactory receptors, with emerging evidence suggesting a role for the hydrated gem-diol form of the aldehyde in receptor activation. Further research into the specific olfactory receptors that bind this compound and the nuances of its signaling pathway will continue to advance our understanding of olfaction and may provide valuable insights for the development of novel flavor and fragrance ingredients, as well as potential therapeutic agents targeting the olfactory system.

References

- 1. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 6. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

cis-6-Nonenal CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Chemical Name: (Z)-non-6-enal CAS Number: 2277-19-2[1] Molecular Formula: C₉H₁₆O[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of cis-6-Nonenal is presented in Table 1. This data is essential for understanding its behavior in various experimental and formulation settings.

| Property | Value | Reference |

| Molecular Weight | 140.22 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Powerful, fresh, green, melon, cucumber | [5] |

| Density | 0.841 g/mL at 25 °C | [1] |

| Boiling Point | 87 °C at 19 mmHg | [4] |

| Solubility | Insoluble in water; soluble in alcohol | [4] |

| Refractive Index | n20/D 1.442 (lit.) | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound is confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts and coupling constants are summarized below.

¹H NMR (CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals for the aldehyde proton, the cis-disubstituted alkene protons, and the aliphatic chain.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.76 | t | H-1 (Aldehyde) |

| ~5.3-5.4 | m | H-6, H-7 (Olefinic) |

| ~2.42 | dt | H-2 |

| ~2.05 | m | H-5, H-8 |

| ~1.63 | p | H-3 |

| ~1.3-1.4 | m | H-4 |

| ~0.96 | t | H-9 |

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further confirmation of the structure with distinct peaks for the carbonyl carbon, olefinic carbons, and the aliphatic carbons.

| Chemical Shift (ppm) | Assignment | |---|---|---| | ~202.7 | C-1 (Carbonyl) | | ~132.5 | C-7 | | ~125.0 | C-6 | | ~43.9 | C-2 | | ~32.5 | C-5 | | ~26.5 | C-4 | | ~22.0 | C-3 | | ~20.5 | C-8 | | ~14.3 | C-9 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak [M]⁺ is observed at m/z 140. Key fragments arise from cleavages at various points in the carbon chain, particularly alpha-cleavage relative to the carbonyl group and allylic cleavage.

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are outlined below.

Method 1: Catalytic Hydrogenation of 6-Nonynal Diethyl Acetal (B89532)

This method involves the stereoselective hydrogenation of an alkyne precursor to the corresponding cis-alkene.

-

Step 1: Synthesis of 6-Nonynal Diethyl Acetal: The synthesis begins with the reaction of an appropriate alkyne with sodium ethanolate.[6]

-

Step 2: Catalytic Hydrogenation: The resulting 6-nonynal diethyl acetal is then subjected to catalytic hydrogenation using a suitable catalyst, such as a platinum catalyst, to yield the cis-alkene.[6]

-

Step 3: Hydrolysis: The final step is an acid-catalyzed hydrolysis of the diethyl acetal to afford this compound.[6]

Method 2: Grignard Reagent Approach

This alternative synthesis involves the formation of a carbon-carbon bond using a Grignard reagent.

-

Step 1: Bromination of 5-octene-1-ol: The starting material, 5-octene-1-ol, is first brominated.[1]

-

Step 2: Formation of the Grignard Reagent: The resulting bromide is then converted to the corresponding Grignard reagent.[1]

-

Step 3: Reaction with Triethyl Orthoformate and Hydrolysis: The Grignard reagent is reacted with triethyl orthoformate, followed by hydrolysis to yield this compound.[1]

Biological Significance and Applications

Natural Occurrence and Biosynthesis

This compound is a naturally occurring volatile compound found in a variety of plants, most notably in muskmelons and cucumbers, where it is a key contributor to their characteristic aroma.[1][6] Its biosynthesis is believed to originate from the enzymatic oxidation of γ-linolenic acid.[1]

Caption: Biosynthetic pathway of this compound.

Potential Therapeutic and Industrial Applications

Recent research has highlighted potential applications for this compound beyond its role as a flavor and fragrance compound.

-

Antimicrobial Activity: Some studies have suggested that related unsaturated aldehydes possess antimicrobial properties, indicating a potential area for further investigation with this compound.

-

Anti-Methanogenic Properties: An in silico docking analysis has suggested that this compound, as a compound in safflower oil, may have anti-methanogenic properties by targeting the methyl-coenzyme M reductase receptor in equines.[3] This points to a potential application in reducing methane (B114726) emissions from livestock.

Logical Relationships and Workflows

The synthesis of this compound via the catalytic hydrogenation route can be visualized as a clear experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. 6-Nonenal - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H16O | CID 5362720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 95 , FG 2277-19-2 [sigmaaldrich.com]

- 4. This compound CAS#: 2277-19-2 [amp.chemicalbook.com]

- 5. (Z)-6-nonenal, 2277-19-2 [thegoodscentscompany.com]

- 6. ScenTree - (Z)-6-Nonenal (CAS N° 2277-19-2) [scentree.co]

Physical properties of cis-6-Nonenal liquid

An In-Depth Technical Guide to the Physical Properties of cis-6-Nonenal Liquid

Introduction

This compound (CAS No. 2277-19-2) is a monounsaturated fatty aldehyde recognized for its potent and characteristic aroma, reminiscent of fresh cucumbers and melons.[1][2][3] As a volatile organic compound, it is a key flavor and fragrance component found naturally in various plants and fruits, including muskmelon, cucumber, and pepino fruit.[3][4] Its chemical formula is C9H16O, with a molecular weight of 140.22 g/mol .[5] This technical guide provides a comprehensive overview of the core physical properties of this compound in its liquid state, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Physical and Chemical Properties

The physical characteristics of this compound are critical for its application in various industries, from flavor and fragrance creation to chemical synthesis. The compound is typically a colorless to pale yellow liquid and is sensitive to air.[1][5] It is soluble in alcohol and essential oils but is not miscible or is difficult to mix with water.[1][3][5][6]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C9H16O | |

| Molecular Weight | 140.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Density | 0.841 g/mL | at 25 °C[5] |

| 0.843 - 0.855 g/mL | at 20 °C[1] | |

| Boiling Point | 87 °C | at 19 mmHg[1][5] |

| 72 °C | at 10 mmHg[6][7] | |

| Melting Point | -28 °C (estimate) | [3][5] |

| Refractive Index | 1.442 | n20/D[5] |

| 1.438 - 1.445 | n20/D[1] | |

| Vapor Pressure | 2 - 38.657 hPa | at 10 - 80 °C[5] |

| Flash Point | 75 °C | [8] |

| 113 °C (closed cup) | [2] | |

| Solubility | Insoluble in water; Soluble in alcohol | [1][3][6] |

| LogP (o/w) | 3.45 | at 21 °C[5] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory methodologies for measuring key properties of liquid compounds like this compound.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method involves the use of a graduated cylinder and an electronic balance.[9][10][11]

Methodology:

-

Mass of Empty Cylinder: Obtain the mass of a clean, dry graduated cylinder using an electronic balance. Record this value.[11]

-

Volume Measurement: Carefully pour a specific volume of this compound (e.g., 10-25 mL) into the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[11]

-

Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass.[11]

-

Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Density Calculation: Divide the mass of the liquid by its volume to determine the density (ρ = m/V).

-

Repeatability: For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[11]

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12][13] The capillary method is a common micro-scale technique for its determination.[14][15]

Methodology:

-

Sample Preparation: Place a small amount (2-3 mL) of this compound into a small test tube or fusion tube.[13]

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed-end-up, into the liquid in the test tube.[12][14]

-

Apparatus Setup: Attach the test tube to a thermometer. Immerse the assembly in a heating bath (e.g., paraffin (B1166041) oil or a Thiele tube), ensuring the liquid level in the bath is above the sample level but below the open end of the test tube.[14]

-

Heating: Gently heat the bath.[14] As the temperature rises, air trapped in the capillary will slowly bubble out.

-

Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[14][15] Note this temperature.

-

Confirmation: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the precise boiling point.[14][15]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify a liquid or assess its purity. An Abbe refractometer is a standard instrument for this measurement.

Methodology:

-

Instrument Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water.

-

Sample Application: Place a few drops of this compound onto the prism surface of the refractometer.

-

Prism Closure: Close the prisms carefully to spread the liquid into a thin, uniform film.

-

Measurement: Look through the eyepiece and adjust the control knob until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[16]

References

- 1. This compound | C9H16O | CID 5362720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - (Z)-6-Nonenal (CAS N° 2277-19-2) [scentree.co]

- 3. This compound CAS#: 2277-19-2 [amp.chemicalbook.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. (Z)-6-nonenal, 2277-19-2 [thegoodscentscompany.com]

- 8. This compound [ventos.com]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Video: Boiling Points - Procedure [jove.com]

- 16. chm.uri.edu [chm.uri.edu]

cis-6-Nonenal: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6-Nonenal (CAS No. 2277-19-2) is a volatile organic compound known for its characteristic melon and cucumber aroma.[1] It is a key flavor component in various fruits and is also used in the fragrance industry.[2][3] While valued for its sensory properties, a thorough understanding of its safety profile and proper handling procedures is crucial for professionals working with this substance. This guide provides an in-depth overview of the safety, handling, and toxicological aspects of this compound, incorporating detailed experimental protocols and data presented for clarity and ease of use.

Physicochemical and Safety Data

A clear understanding of the physicochemical properties of this compound is the foundation of its safe handling. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O | [1][4] |

| Molecular Weight | 140.22 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 87 °C at 19 mmHg | [5][6] |

| Density | 0.841 g/mL at 25 °C | [5] |

| Flash Point | 71-75 °C (closed cup) | [7][8] |

| >93.3 °C (closed cup) | [9] | |

| 113 °C | [1] | |

| Solubility | Insoluble in water; soluble in alcohol | [8][10] |

| Vapor Pressure | 2-38.657 hPa at 10-80 °C | [10] |

Note on Flash Point: Discrepancies in reported flash points may be attributed to different measurement methods (closed-cup vs. open-cup) and sample purity.

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Method/Reference |

| Acute Dermal Toxicity (LD50) | >5000 mg/kg | Guinea pig | Food and Chemical Toxicology, Vol. 20, Pg. 777, 1982[11] |

| Skin Sensitization (NESIL) | 1700 µg/cm² | Read-across from 10-undecenal | [4] |

| Genotoxicity | Not expected to be genotoxic | Read-across from decen-1-al | [4] |

| Repeated Dose & Reproductive Toxicity | Margin of Exposure (MOE) > 100 | Read-across from hexanal | [4] |

NESIL: No Expected Sensitization Induction Level

Hazard Identification and GHS Classification

This compound is classified as a skin irritant.[6] Some sources also indicate the potential for eye irritation and allergic skin reactions.[7][11]

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H317: May cause an allergic skin reaction.[7]

-

H319: Causes serious eye irritation.[11]

-

H335: May cause respiratory irritation.[11]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing risk.

3.1. Engineering Controls

-

Work in a well-ventilated area.[6] Local exhaust ventilation is recommended to control airborne concentrations.

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing should be worn to prevent skin contact.[6]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges is recommended.[6]

3.3. Storage

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[6][8]

-

Store away from incompatible materials such as strong oxidizing agents.[12]

Emergency Procedures

4.1. First Aid Measures

A standardized approach to first aid is critical in the event of an exposure.

Caption: First aid response workflow for this compound exposure.

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

4.3. Accidental Release Measures

A systematic approach to spill management is essential to prevent environmental contamination and personnel exposure.

Caption: Logical workflow for responding to a this compound spill.

Experimental Protocols

5.1. Purity Analysis by Gas Chromatography (GC)

A general protocol for determining the purity of this compound using GC is as follows. Specific parameters may need to be optimized for the instrument in use.

Caption: Experimental workflow for purity analysis of this compound by GC.

5.2. Skin Irritation Assessment (Based on OECD TG 404)

The potential for this compound to cause skin irritation can be assessed using a protocol based on the OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion.[3][10] This in vivo test is typically performed on rabbits.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Dose Preparation and Application: A 0.5 mL dose of undiluted this compound is applied to a small area (~6 cm²) of clipped, intact skin. The area is covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days.

-

Scoring: The severity of erythema and edema is scored according to a standardized scale (e.g., Draize scale).

-

Classification: The substance is classified as an irritant based on the mean scores for erythema or edema.

5.3. Skin Sensitization Assessment (Based on OECD TG 429 - LLNA)

The skin sensitization potential of this compound can be evaluated using the Local Lymph Node Assay (LLNA), as described in OECD Test Guideline 429.[1][6]

Methodology:

-

Animal Selection: CBA/J or CBA/Ca mice are typically used.

-

Dose Preparation: A minimum of three concentrations of this compound in a suitable vehicle (e.g., acetone/olive oil) are prepared, along with a vehicle control and a positive control.

-

Induction: For three consecutive days, 25 µL of the test substance, vehicle, or positive control is applied to the dorsal surface of each ear of the mice.

-

Proliferation Measurement: On day 6, a radioactive label (e.g., ³H-methyl thymidine) is injected intravenously. After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Analysis: The lymph nodes are processed to create a single-cell suspension, and the incorporation of the radioactive label is measured using a β-scintillation counter.

-

Calculation: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of ≥ 3 is generally considered a positive result for sensitization.

Ecological Information

Currently, there is limited specific data on the ecotoxicity of this compound.[6] However, it is not expected to be Persistent, Bioaccumulative, and Toxic (PBT).[4] Discharges into the environment should be avoided.[6]

Stability and Reactivity

-

Stability: Stable under recommended storage conditions. May be sensitive to air.[10]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[2][13]

This guide is intended to provide comprehensive safety and handling information for this compound. It is essential to consult the most current Safety Data Sheet (SDS) from your supplier and to conduct a thorough risk assessment before use.

References

- 1. oecd.org [oecd.org]

- 2. This compound | C9H16O | CID 5362720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. (Z)-6-nonenal, 2277-19-2 [thegoodscentscompany.com]

- 12. episkin.com [episkin.com]

- 13. This compound CAS#: 2277-19-2 [amp.chemicalbook.com]

An In-depth Technical Guide to cis-6-Nonenal: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-6-Nonenal, a volatile C9 aldehyde, is a significant contributor to the characteristic aroma of several fruits, most notably muskmelon and cucumber. Its potent, fresh, and green melon-like scent has made it a valuable compound in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its chemical synthesis and biosynthesis, and an exploration of its role in olfactory signaling pathways. The information is curated to be a practical resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound, with the chemical formula C₉H₁₆O, is a monounsaturated fatty aldehyde that has garnered significant interest due to its distinct sensory properties.[1][2] It is a key component of the aroma profile of muskmelon (Cucumis melo) and is also found in cucumber, fish, and pepino fruit (Solanum muricatum).[1][3] The trans isomer, trans-6-Nonenal, is associated with off-flavors, such as in foam spray-dried milks.[2] The powerful and characteristic odor of this compound makes it a crucial ingredient for creating melon and cucumber flavors and for adding watery notes to fruity and perfume accords.[1]

Physicochemical and Sensory Properties

A summary of the key physicochemical and sensory properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (Z)-non-6-enal | [2] |

| CAS Number | 2277-19-2 | [3] |

| Molecular Formula | C₉H₁₆O | [1] |

| Molar Mass | 140.22 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Odor | Citrus, melon, cucumber, fresh, powerful, green | [3][4] |

| Boiling Point | 87 °C at 19 mmHg | [3] |

| Density | 0.841 - 0.855 g/mL at 20-25 °C | [3][4] |

| Refractive Index | 1.4390 - 1.4450 at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohol | [3][4] |

| Flash Point | 75 °C | [4] |

Table 2: Sensory Thresholds of this compound

| Medium | Threshold | Reference(s) |

| Odor in Air | 0.005 ppb | [3] |

| Taste in Water | 25 ppm (described as green cucumber and melon with a waxy vegetative nuance) | [3] |

Experimental Protocols

Chemical Synthesis

Two primary laboratory methods for the synthesis of this compound have been reported.

This method involves a two-step process starting from a protected alkyne.[1]

Step 1: Preparation of 6-Nonynal Diethyl Acetal (B89532)

-

Reaction: Sodium ethoxide is reacted with 6-nonynal to form the diethyl acetal.

-

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath.

-

Add 6-nonynal dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to obtain crude 6-nonynal diethyl acetal.

-

Purify the crude product by vacuum distillation.

-

Step 2: Catalytic Hydrogenation and Hydrolysis

-

Reaction: The 6-nonynal diethyl acetal is hydrogenated to the corresponding cis-alkene acetal using a suitable catalyst, followed by acidic hydrolysis to yield this compound.

-

Detailed Protocol:

-

Dissolve the purified 6-nonynal diethyl acetal in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., platinum on carbon, Pt/C, or Lindlar's catalyst).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

-

Monitor the reaction by GC to confirm the formation of the cis-alkene acetal.

-

Filter the reaction mixture to remove the catalyst.

-

To the filtrate, add a dilute aqueous acid solution (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the acetal.

-

Stir the mixture at room temperature for a specified time, monitoring the hydrolysis by TLC or GC.

-

Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the this compound with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation or column chromatography on silica (B1680970) gel.

-

This alternative synthesis route involves the formation of a Grignard reagent.[2]

-

Detailed Protocol:

-

Bromination of 5-Octen-1-ol: Convert 5-octen-1-ol to the corresponding bromide using a suitable brominating agent (e.g., phosphorus tribromide or triphenylphosphine/carbon tetrabromide). Purify the resulting 1-bromo-5-octene by distillation.

-

Formation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, react the 1-bromo-5-octene with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

-

Reaction with Triethyl Orthoformate: Add triethyl orthoformate dropwise to the Grignard reagent solution at a controlled temperature (typically cooled in an ice bath).

-

Hydrolysis: After the reaction is complete, hydrolyze the intermediate by carefully adding an acidic aqueous solution (e.g., dilute HCl).

-

Work-up and Purification: Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.

-

Biosynthesis

This compound is biosynthesized in plants from γ-linolenic acid through the action of two key enzymes: lipoxygenase and hydroperoxide lyase.[2]

-

Detailed Protocol for In Vitro Biosynthesis:

-

Enzyme Extraction and Purification:

-

Homogenize fresh plant material (e.g., muskmelon or watermelon seedlings) in a suitable buffer (e.g., phosphate (B84403) buffer at pH 6.0-7.0) containing antioxidants and protease inhibitors.[5][6]

-

Centrifuge the homogenate to remove cell debris.

-

Subject the supernatant to ammonium (B1175870) sulfate precipitation to fractionate the proteins.

-

Further purify the lipoxygenase and hydroperoxide lyase fractions using chromatographic techniques such as ion-exchange and size-exclusion chromatography.[6]

-

-

In Vitro Reaction:

-

In a reaction vessel, combine the purified lipoxygenase and hydroperoxide lyase enzymes in a suitable buffer.

-

Add the substrate, γ-linolenic acid, to initiate the reaction.

-

Incubate the reaction mixture at an optimal temperature (e.g., 25-30 °C) with gentle agitation.

-

Monitor the formation of this compound over time using headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[7][8]

-

-

Product Isolation and Analysis:

-

Extract the reaction mixture with an appropriate organic solvent.

-

Analyze the organic extract by GC-MS to confirm the identity and quantify the yield of this compound.

-

-

Olfactory Signaling Pathway

The perception of this compound's characteristic aroma is initiated by its interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs).[9][10]

The binding of an odorant molecule like this compound to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf).[9] This activation initiates a downstream signaling cascade.

Key Steps in the Olfactory Signaling Pathway:

-

Odorant Binding: this compound binds to a specific olfactory receptor (a GPCR) on the olfactory sensory neuron.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein (Gαolf), causing it to dissociate from the βγ-subunits.[11]

-

Adenylyl Cyclase Activation: The activated Gαolf subunit binds to and activates adenylyl cyclase III.[9]

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[11]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[9]

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, leading to depolarization of the neuron's membrane.[9]

-

Signal Transmission: This depolarization generates an action potential that is transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the melon-like aroma.

Conclusion